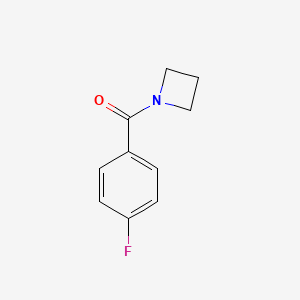

Azetidin-1-yl(4-fluorophenyl)methanone

Description

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

azetidin-1-yl-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C10H10FNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 |

InChI Key |

VZSOKKXBYCTKHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In organic synthesis, azetidin-1-yl(4-fluorophenyl)methanone serves as a versatile building block for creating more complex molecules. Its unique structure allows for specific interactions with molecular targets, making it valuable in the development of novel compounds.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, potentially modulating biological processes such as signal transduction and metabolism . For instance, it may inhibit monoacylglycerol lipase, which is crucial in pain modulation and inflammation .

Medicine

This compound is being investigated for its therapeutic applications:

- Cancer Treatment : In vitro studies have shown that derivatives can inhibit cell growth in breast cancer models, inducing apoptosis in cancer cells like MCF-7 .

- Pain Management : Animal models indicate that the compound can modulate endocannabinoid levels, suggesting potential applications in pain relief and mood regulation .

In Vitro Studies

A study demonstrated that azetidinone derivatives significantly inhibited cell growth in breast cancer models. The most potent derivatives were noted to induce apoptosis in MCF-7 cells, highlighting their potential therapeutic application in oncology .

Animal Models

In vivo experiments have shown that administration of this compound at varying doses resulted in significant modulation of endocannabinoid levels without adverse effects. Lower doses increased levels of norepinephrine alongside 2-arachidonoylglycerol (2-AG), indicating a potential role in mood regulation and analgesia .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- JNJ-42226314 's azetidine and thiazole-piperazine groups confer MAGL selectivity, unlike carbazole-based BPAcCz, which prioritizes optoelectronic performance.

- Bis(4-fluorophenyl)methanone oxime demonstrates simpler synthesis but lacks bioactivity, highlighting the role of heterocyclic extensions in pharmacological targeting.

Key Observations :

- BPAcCz’s moderate yield (61%) reflects challenges in carbazole integration, whereas bis(4-fluorophenyl)methanone oxime achieves higher yields via simpler oxime chemistry.

- JNJ-42226314’s synthesis lacks yield data but involves advanced coupling techniques critical for MAGL inhibitor specificity.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Electronic Properties

Key Observations :

- JNJ-42226314’s nanomolar MAGL inhibition contrasts with M6’s electrophilic nature, which is optimized for antioxidant activity.

- BPAcCz ’s high EQE underscores its role in OLEDs, diverging from pharmacological applications.

Stability and Formulation

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred to scavenge HCl, with TEA showing 89% conversion efficiency in anhydrous dichloromethane (DCM).

-

Solvent Optimization : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile improve solubility of the azetidine ring, achieving yields up to 78% at 0–5°C.

-

Stoichiometry : A 1:1.2 molar ratio of azetidine to 4-fluorobenzoyl chloride minimizes side products like bis-acylated species.

Table 1: Direct Acylation Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Temperature | 0–5°C | 82 | 97 |

| Base | DIPEA | 85 | 96 |

Cyclization Strategies Using Mesylate Intermediates

Patent US7002008B2 describes a stereoselective cyclization approach adaptable to this compound synthesis. This method involves:

Key Steps in the Cyclization Pathway

-

Resolution of Racemic Precursors :

-

Mesylation and Cyclization :

Table 2: Cyclization Reaction Performance Metrics

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Resolution | (+)-2-amino-1-butanol/EtOH | 89 | 92 |

| Mesylation | MsCl, −10°C, THF | 94 | – |

| Cyclization | NaI, acetone, reflux | 81 | – |

| Component | Role | Stoichiometry |

|---|---|---|

| Azetidine | Nucleophile | 1 eq |

| 4-Fluorophenyl isocyanate | Electrophile | 1.1 eq |

| CO (gas) | Carbonyl source | – |

| NBS | Oxidant/initiator | 0.1 eq |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 78–85 | 95–97 | High | Moderate |

| Cyclization | 81 | 98 | Medium | High |

| Multicomponent | – | – | Theoretical | Low |

-

Direct Acylation : Preferred for rapid gram-scale synthesis but requires stringent temperature control.

-

Cyclization : Superior for stereochemical control, albeit with longer reaction times.

-

Multicomponent : Promising for library synthesis but unproven for this specific target.

Challenges and Optimization Opportunities

-

Byproduct Formation : Over-acylation occurs if azetidine is in deficit, necessitating precise stoichiometry.

-

Stereochemical Purity : Cyclization methods require chiral resolution agents, increasing costs.

-

Solvent Recovery : THF and acetone are energy-intensive to reclaim; switch to 2-MeTHF could improve sustainability.

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of Azetidin-1-yl(4-fluorophenyl)methanone, and how are they interpreted?

Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

- ¹H NMR identifies protons in the azetidine and fluorophenyl moieties, with chemical shifts around δ 3.5–4.5 ppm for azetidine protons and δ 7.0–7.5 ppm for aromatic protons.

- ¹³C NMR confirms carbonyl (C=O) resonance near δ 200 ppm and fluorinated aromatic carbons (split due to ¹⁹F coupling).

- HRMS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with high precision (<5 ppm error).

- IR detects the carbonyl stretch (~1650–1750 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. What synthetic routes are feasible for preparing azetidinyl methanone derivatives, and how can reaction conditions be optimized?

Methodological Answer: Common strategies include:

- Friedel-Crafts Acylation : Reacting 4-fluorobenzene derivatives with azetidine-containing acyl chlorides using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Optimize temperature (0–25°C) and stoichiometry to minimize side reactions like over-acylation .

- Coupling Reactions : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the azetidine ring. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand selection (e.g., XPhos) improve efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Advanced Research Questions

Q. How can researchers assess the selectivity of this compound derivatives against off-target enzymes in pharmacological studies?

Methodological Answer:

- Enzyme Panels : Test inhibitory activity (IC₅₀) against serine hydrolases (e.g., FAAH, CES1) using fluorogenic substrates. For example, JNJ-42226314 showed >1,000-fold selectivity for MAGL over other hydrolases .

- Cellular Assays : Compare target engagement in cell lysates (e.g., HEK293 cells expressing MAGL) vs. wild-type controls. Use activity-based protein profiling (ABPP) with fluorescent probes to confirm specificity .

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify interactions (e.g., hydrogen bonding with MAGL’s catalytic Ser122) that confer selectivity .

Q. What experimental models are optimal for evaluating the in vivo efficacy of azetidinyl methanone-based MAGL inhibitors?

Methodological Answer:

- Rodent Models : Use male Sprague-Dawley rats (300–400 g) or C57Bl/6 mice (20–30 g) for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Administer compounds intraperitoneally (3–30 mg/kg) and measure brain 2-AG levels via LC-MS/MS .

- Functional Readouts :

- Dose Optimization : Conduct time-course studies (e.g., 30–120 minutes post-dose) to establish EC₅₀ values and brain-to-plasma ratios .

Q. How should discrepancies in potency data across biochemical assays be resolved?

Methodological Answer:

- Assay Conditions : Standardize enzyme sources (e.g., recombinant human MAGL vs. rodent brain homogenates) and substrate concentrations (e.g., 10 µM 2-OG for MAGL assays).

- Orthogonal Validation : Confirm results using complementary techniques (e.g., radiolabeled substrate hydrolysis vs. ABPP).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. For example, JNJ-42226314’s IC₅₀ in recombinant MAGL (0.6 nM) vs. cellular assays (1.2 nM) reflects membrane permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.